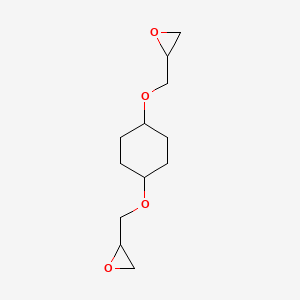

1,4-Bis(glycidyloxy)cyclohexane

描述

属性

IUPAC Name |

2-[[4-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUBDTHCAMOZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1OCC2CO2)OCC3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608044 | |

| Record name | 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16850-39-8 | |

| Record name | 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

1,4-Bis(glycidyloxy)cyclohexane is synthesized by reacting cyclohexanedimethanol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then treated with sodium hydroxide in a dehydrochlorination step to form the epoxide rings . The industrial production of this compound involves similar steps, ensuring the formation of the desired glycidyl ether structure.

化学反应分析

1,4-Bis(glycidyloxy)cyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The glycidyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1,4-Bis(glycidyloxy)cyclohexane has a wide range of scientific research applications, including:

Medicine: Its biocompatibility and reactivity make it a potential candidate for drug delivery systems and medical device coatings.

作用机制

The mechanism of action of 1,4-Bis(glycidyloxy)cyclohexane involves the formation of cross-linked networks through its glycidyl groups. These groups can react with various nucleophiles, leading to the formation of stable, cross-linked structures. This reactivity is crucial for its role in reducing the viscosity of epoxy resins and forming durable polymer networks .

相似化合物的比较

1,4-Bis(glycidyloxy)benzene (CAS 2425-01-6)

Structural Differences : Replaces the cyclohexane ring with a benzene ring.

Molecular Formula : C₁₂H₁₄O₄; Molecular Weight : 222.24 g/mol .

Key Properties :

- Aromaticity increases rigidity and thermal stability compared to the aliphatic cyclohexane backbone.

- Reactivity: Benzene ring electron withdrawal may slow epoxy curing compared to cyclohexane derivatives.

Applications : Used in high-performance epoxy resins, adhesives, and coatings requiring rigid structures .

1,4-Cyclohexanedimethanol (CHDM, CAS 105-08-8)

Structural Differences : Substitutes glycidyl ethers with hydroxyl (-OH) groups.

Molecular Formula : C₈H₁₆O₂; Molecular Weight : 144.21 g/mol .

Key Properties :

- Hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents.

- Acts as a chain extender in polyurethanes, improving flexural strength and heat resistance . Applications: Critical in polyester resins, polyurethanes, and as a monomer for high-durability plastics .

1,4-Bis(dicyanomethylene)cyclohexane (CAS 1518-15-6)

Structural Differences: Replaces glycidyl ethers with dicyanomethylene (-C(CN)₂) groups. Molecular Formula: C₁₂H₈N₄; Molecular Weight: 208.22 g/mol . Key Properties:

cis-1,4-Cyclohexanedicarboxylic Acid (CAS 619-81-8)

Structural Differences : Substitutes glycidyl ethers with carboxylic acid (-COOH) groups.

Molecular Formula : C₈H₁₂O₄; Molecular Weight : 172.18 g/mol .

Key Properties :

- Acidic functional groups enable use in polyesters and as a corrosion inhibitor.

- Higher polarity compared to glycidyl ethers affects solubility and thermal behavior.

Applications : Building block for biodegradable polymers and specialty chemicals .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| 1,4-Bis(glycidyloxy)cyclohexane | C₁₄H₂₄O₄ | 256.34 | Glycidyl ether |

| 1,4-Bis(glycidyloxy)benzene | C₁₂H₁₄O₄ | 222.24 | Glycidyl ether |

| 1,4-Cyclohexanedimethanol | C₈H₁₆O₂ | 144.21 | Hydroxyl |

| 1,4-Bis(dicyanomethylene)cyclohexane | C₁₂H₈N₄ | 208.22 | Dicyanomethylene |

| cis-1,4-Cyclohexanedicarboxylic Acid | C₈H₁₂O₄ | 172.18 | Carboxylic acid |

Table 2: Application and Reactivity Comparison

| Compound | Primary Applications | Reactivity Profile | Key Advantage |

|---|---|---|---|

| This compound | Epoxy resins, surfactants | High epoxy cross-linking efficiency | Balances flexibility and rigidity |

| 1,4-Bis(glycidyloxy)benzene | High-temp epoxy coatings | Slower curing due to aromaticity | Superior thermal stability |

| 1,4-Cyclohexanedimethanol | Polyurethanes, polyesters | Hydrogen bonding with isocyanates | Enhances mechanical strength |

| 1,4-Bis(dicyanomethylene)cyclohexane | Conductive materials | Electron-accepting properties | Enables charge-transfer complexes |

| cis-1,4-Cyclohexanedicarboxylic Acid | Biodegradable polymers | Acid-catalyzed esterification | Eco-friendly polymer synthesis |

Critical Analysis of Functional Group Impact

- Glycidyl Ethers (this compound/benzene): Provide rapid curing and chemical resistance but vary in rigidity based on ring structure (cyclohexane vs. benzene) .

- Hydroxyl Groups (CHDM): Enhance polymer flexibility and compatibility with polar substrates but lack cross-linking capability .

- Cyano Groups (Dicyanomethylene derivative): Enable electronic applications but limit use in thermosetting resins .

生物活性

1,4-Bis(glycidyloxy)cyclohexane is a compound characterized by its unique structure, which includes two glycidyl ether groups attached to a cyclohexane ring. This compound has gained attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry and materials science.

- Molecular Formula: C12H22O4

- CAS Number: 16850-39-8

- Molecular Weight: 226.31 g/mol

The presence of glycidyl ether groups suggests potential reactivity in biological systems, making it a subject of interest for further investigation into its biological activity.

This compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules. The epoxide groups can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins and nucleic acids. This mechanism can modulate enzyme activity and influence cell signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing glycidyl ether functionalities exhibit antimicrobial activity. A study demonstrated that this compound showed significant inhibitory effects against several bacterial strains, suggesting its potential as an antibacterial agent. The compound's structural features may enhance its interaction with bacterial cell membranes, disrupting their integrity and function.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies revealed that the compound exhibited dose-dependent cytotoxic effects on various cancer cell lines. These findings suggest its potential utility in cancer therapeutics, particularly as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the glycidyl ether moieties or cyclohexane ring can significantly influence its potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased cytotoxicity |

| Alteration of glycidyl ether chain length | Enhanced antimicrobial properties |

| Substitution on cyclohexane ring | Improved selectivity for cancer cells |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several glycidyl ethers, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cytotoxicity Against Cancer Cells

In a research project focusing on novel anticancer agents, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated an IC50 value of 15 µM, highlighting its potential as a chemotherapeutic agent . Further studies are required to elucidate the underlying mechanisms contributing to its cytotoxic effects.

常见问题

Q. What are the critical factors to optimize the synthesis of 1,4-Bis(glycidyloxy)cyclohexane?

The synthesis of this compound requires precise control of reaction conditions, including stoichiometry, temperature, and catalyst selection. For example, epoxidation of precursor alcohols (e.g., 1,4-cyclohexanedimethanol) with epichlorohydrin under alkaline conditions is a common route. Key parameters include:

- Catalyst type : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Temperature control : Maintaining 40–60°C to avoid premature ring-opening of the glycidyl groups.

- Purification : Fractional distillation or column chromatography to isolate the product from oligomeric byproducts .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : and NMR to verify the absence of unreacted hydroxyl groups and confirm the glycidyl ether linkages.

- Chromatography : HPLC or GC-MS to detect impurities (<1% threshold).

- Epoxide equivalent weight (EEW) determination : Titration with HBr in acetic acid to quantify reactive epoxy groups .

Q. What analytical techniques are suitable for characterizing its thermal stability?

- Differential Scanning Calorimetry (DSC) : To measure glass transition temperatures () and curing exotherms.

- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (typically >200°C for cycloaliphatic epoxides).

- Dynamic Mechanical Analysis (DMA) : Evaluate crosslinking density in polymer matrices .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in polymer networks?

The cis and trans isomers of the cyclohexane ring affect packing density and reactivity:

- Curing kinetics : Trans isomers exhibit faster curing due to reduced steric hindrance during nucleophilic attacks on epoxy groups.

- Mechanical properties : Cis-rich formulations show higher toughness in polyurethane networks due to restricted chain mobility .

- Experimental validation : Use X-ray crystallography (e.g., SHELX programs) to resolve stereochemistry .

Q. What strategies resolve contradictions in reported reactivity data for glycidyl ethers?

Discrepancies in reactivity (e.g., conflicting curing rates) may arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions but may induce side reactions.

- Catalyst compatibility : Amine vs. anhydride curing agents yield divergent kinetic profiles.

- Mitigation : Design controlled experiments with standardized conditions (e.g., ISO 11357 for DSC) and report solvent/catalyst details explicitly .

Q. How can computational modeling predict the crosslinking behavior of this compound in epoxy resins?

- Molecular dynamics (MD) simulations : Model diffusion-limited curing by tracking epoxy-amine reaction pathways.

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions under acidic vs. basic conditions.

- Validation : Compare simulated values with experimental DMA data .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Scale-up adjustments : Optimize heat transfer using jacketed reactors to prevent localized overheating.

- Byproduct recycling : Recover unreacted diols via aqueous extraction and reuse in subsequent batches .

Q. What precautions are necessary for safe handling and storage?

- Storage : Under nitrogen at 4°C to prevent moisture-induced hydrolysis.

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure to uncured epoxy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。